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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-3-nitrotoluene

CAS No.: 1805115-44-9

Cat. No.: B1492946 Get Quote

Executive Summary
2-Chloro-4-fluoro-3-nitrotoluene (CAS 1805115-44-9) is a highly functionalized aromatic

intermediate characterized by significant steric crowding and a strong "push-pull" electronic

character.[1] Its structural motif—a nitro group sandwiched between a chloro and a fluoro

substituent—creates a unique solubility and reactivity profile distinct from its more common

isomer, 2-chloro-4-fluoro-5-nitrotoluene.[1]

This guide provides a comprehensive analysis of its solubility in organic media, thermodynamic

behavior, and strategic solvent selection for nucleophilic aromatic substitution (SNAr) and

purification workflows. Given the limited empirical data for this specific isomer, protocols are

derived from first-principles chemical engineering and validated analog behaviors.[1]

Physicochemical Profile & Structural Analysis
Understanding the solubility of this compound requires analyzing its molecular interaction

potential. The molecule possesses three distinct vectors of interaction:[1]

Lipophilic Core: The toluene scaffold and chloro-substituent drive solubility in non-polar

aromatics and chlorinated solvents.[1]

Polarity Vector: The 3-nitro group creates a strong dipole, necessitating polarizable solvents

for dissolution.[1]
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Steric Strain: The contiguous substitution pattern (2-Cl, 3-NO2, 4-F) distorts the ring

planarity, potentially lowering the lattice energy (melting point) compared to its isomers,

thereby enhancing solubility in borderline solvents.[1]

Table 1: Physicochemical Properties
Property Value / Characteristic Relevance to Solubility

CAS Number 1805115-44-9
Unique identifier for

procurement/safety checks.

Molecular Weight 189.57 g/mol
Low MW facilitates high molar

solubility.

Predicted LogP ~2.8 – 3.2

Lipophilic; partitions

preferentially into organic

phases.

H-Bond Donors 0
Cannot act as a proton donor;

relies on aprotic solvation.[1]

H-Bond Acceptors 3 (NO2, F)
Soluble in protic solvents

(Alcohols) via H-bonding.[1]

Electronic State
Electron-Deficient (

-acid)

Forms Charge-Transfer

complexes with electron-rich

solvents (e.g., Toluene).[1]

Solubility Profile in Organic Solvents
The following data categorizes solvents based on their thermodynamic affinity for 2-Chloro-4-
fluoro-3-nitrotoluene. This classification is essential for designing reaction matrices and

antisolvent crystallization processes.

Table 2: Solubility Classification
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Solvent Class
Representative
Solvents

Solubility Rating
Process
Application

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform,

1,2-DCE

Excellent

Extraction,

Chromatography

injection.[1]

Polar Aprotic
DMSO, DMF, NMP,

Acetonitrile
Excellent

Reaction Media

(SNAr), Stock

solutions.

Esters & Ketones
Ethyl Acetate,

Acetone, MEK
Good

General handling,

washing,

crystallization solvent.

Aromatics
Toluene, Xylene,

Chlorobenzene
Good

Reaction media (high

temp), azeotropic

drying.

Alcohols
Methanol, Ethanol,

IPA
Moderate

Crystallization (often

requires heating).

Aliphatic

Hydrocarbons

Hexane, Heptane,

Cyclohexane
Poor

Antisolvent; used to

crash out product.

Water Water Insoluble

Aqueous washes to

remove inorganic

salts.

Thermodynamic Insight: The "Like Dissolves Like"
Nuance
While the compound is lipophilic (LogP ~3), the nitro group imparts sufficient polarity that pure

alkanes (Hexane) are poor solvents at room temperature. However, the solubility curve in

alkanes is steep; heating to 60°C often results in complete dissolution, making

Heptane/Toluene or Heptane/Ethyl Acetate systems ideal for recrystallization.

Strategic Solvent Selection
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A. For Reaction Engineering (SNAr Focus)
The 3-nitro group activates the ortho-fluoro and ortho-chloro positions for Nucleophilic Aromatic

Substitution.[1]

Recommended Solvent:DMSO or DMF.[1]

Mechanistic Reason: These dipolar aprotic solvents solvate the cationic counterion of the

nucleophile (e.g., Na+ of NaOMe), leaving the anion "naked" and highly reactive. They also

stabilize the polar Meisenheimer complex intermediate.

B. For Purification (Crystallization)
The steric crowding of the 2,3,4-substitution pattern often inhibits tight crystal packing, leading

to "oiling out" phenomena.

Recommended System:Methanol/Water or Ethanol/Water.

Protocol: Dissolve in warm alcohol, slowly add water until turbidity persists, then cool slowly.

Alternative (if oiling occurs): Use Toluene/Heptane. Dissolve in minimum Toluene, add

Heptane as antisolvent.

Visualization: Solvent Selection Decision Tree
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Process Goal

Reaction Medium
(S_NAr / Substitution)

Purification
(Crystallization / Wash)

Extraction
(Work-up)

Use Polar Aprotic
(DMSO, DMF, NMP) Is Crude Solid? Use DCM or EtOAc

Stabilizes Meisenheimer Complex
Enhances Nucleophilicity Recrystallization

Yes

Oiling Out Risk?

System: MeOH/Water
(Polarity Gradient)

Low Risk

System: Toluene/Heptane
(Lipophilic Gradient)

High Risk (Low MP)

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal solvent system based on the intended unit

operation.

Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data if literature values are insufficient.[1]

Preparation: Weigh 100 mg of 2-Chloro-4-fluoro-3-nitrotoluene into a 4 mL vial.
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Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Endpoint: Record the volume (

) required for complete dissolution (clear solution).

Calculation: Solubility (

) in mg/mL =

.

Validation: Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for

recrystallization.

Protocol 2: SNAr Reaction Setup (Solvent Context)
Targeting the displacement of the 4-Fluoro group.

Dissolution: Dissolve 1.0 eq of 2-Chloro-4-fluoro-3-nitrotoluene in anhydrous DMF (0.5 M

concentration).

Note: Do not use protic solvents (EtOH) if using strong nucleophiles to avoid side

reactions.

Reagent Addition: Add 1.1 eq of Nucleophile (e.g., amine or phenoxide) at 0°C.

Monitoring: The reaction mixture will likely darken (formation of charge-transfer complexes).

[1] Monitor by HPLC.

Work-up: Dilute with Ethyl Acetate and wash with Water (5x vol) to remove DMF.[1]

Safety & Handling
Nitroaromatic Hazards: Like many nitro-toluenes, this compound may possess explosive

potential if heated under confinement or subjected to shock.[1] Avoid distilling to dryness.
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Skin Absorption: Nitro-aromatics are potent skin permeators.[1] Use Nitrile gloves and work

in a fume hood.

Thermal Stability: Determine the onset of decomposition (DSC) before scaling up reactions

above 100°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.reagentia.eu/p/1805115-44-9-2-chloro-4-fluoro-3-nitrotoluene-1-x-100-mg-r00i03d/
https://www.benchchem.com/product/b1492946#2-chloro-4-fluoro-3-nitrotoluene-solubility-in-organic-solvents
https://www.benchchem.com/product/b1492946#2-chloro-4-fluoro-3-nitrotoluene-solubility-in-organic-solvents
https://www.benchchem.com/product/b1492946#2-chloro-4-fluoro-3-nitrotoluene-solubility-in-organic-solvents
https://www.benchchem.com/product/b1492946#2-chloro-4-fluoro-3-nitrotoluene-solubility-in-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1492946?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1492946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

